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Compound of Interest

Compound Name: 3-Bromo-5-ethoxypyridine

Cat. No.: B063768

For Immediate Publication

WEST CHESTER, PA — December 24, 2025 — This guide provides a detailed spectroscopic
comparison of 3-Bromo-5-ethoxypyridine and its key derivatives, 3-Bromo-5-methoxypyridine
and 3-Bromo-5-hydroxypyridine. The data presented, including Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a foundational
resource for researchers engaged in the synthesis, identification, and application of these
versatile heterocyclic compounds in medicinal chemistry and materials science.

The substitution pattern on the pyridine ring significantly influences the electronic environment
and, consequently, the spectroscopic characteristics of these molecules. This guide aims to
elucidate these structure-property relationships through the systematic presentation and
analysis of experimental data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 3-Bromo-5-
ethoxypyridine and its methoxy and hydroxy analogues. The subtle shifts and patterns
observed are indicative of the electronic effects imparted by the different substituents at the C-5
position.

'H NMR Spectroscopic Data
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The *H NMR spectra are characterized by three distinct signals in the aromatic region,
corresponding to the protons at the C-2, C-4, and C-6 positions of the pyridine ring. The
chemical shifts are sensitive to the electron-donating nature of the C-5 substituent.
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3C NMR Spectroscopic Data

The 133C NMR data reveals the influence of the C-5 substituent on the carbon skeleton of the
pyridine ring. The electronegativity of the oxygen atom in the alkoxy and hydroxyl groups
results in a downfield shift for the C-5 carbon.
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Compo Solvent 6 C-2 6C-3 6C4 6C-5 6 C-6 0 Other
olven
und (ppm) (ppm) (ppm) (ppm) (ppm) (ppm)
3-Bromo- 64.9 (-
5- OCHz),
CDCls 143.9 119.0 125.1 155.8 140.2
ethoxypy 14.6 (-
ridine CHs)
3-Bromo-
5- 56.0 (-
CDCls 143.5 118.7 125.5 156.2 140.5
methoxy OCHs)
pyridine
3-Bromo-
5-
DMSO-ds 141.2 119.5 126.8 155.0 138.7 -
hydroxyp
yridine

Infrared (IR) Spectroscopic Data

The IR spectra provide valuable information regarding the functional groups present in the
molecules. Key absorptions include C-H, C=C, and C-N stretching vibrations of the pyridine
ring, as well as characteristic bands for the ether and hydroxyl functionalities.

Compound Key Absorption Bands (cm~?)

~3080 (Ar C-H), ~2980 (Alkyl C-H), ~1560
3-Bromo-5-ethoxypyridine (C=C/C=N), ~1230 (Asym. C-O-C), ~1040
(Sym. C-O-C), ~850 (C-Br)

~3070 (Ar C-H), ~2950 (Alkyl C-H), ~1565
3-Bromo-5-methoxypyridine (C=C/C=N), ~1225 (Asym. C-O-C), ~1030
(Sym. C-O-C), ~845 (C-Br)

~3200 (br, O-H), ~3060 (Ar C-H), ~1570

3-Bromo-5-hydroxypyridine
(C=C/C=N), ~1210 (C-0), ~860 (C-Br)

Mass Spectrometry (MS) Data
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Mass spectrometry confirms the molecular weight of the compounds. The presence of a
bromine atom is readily identified by the characteristic M/M+2 isotopic pattern with an
approximate 1:1 intensity ratio.

Ke
Molecular Molecular [M]* | [M+H]+ y
Compound . Fragments
Formula Weight (m/z)
(m/z)
3-Bromo-5- 173/175 (-C2Ha4),
o C7HsBrNO 202.05 201/203
ethoxypyridine 122 (-Br)
3-Bromo-5-
. 187/189, 158/160 (-CHO),
methoxypyridine]  CeHeBrNO 188.02
5 188/190[1] 108 (-Br)
3-Bromo-5-
o 173/175, 145/147 (-CO),
hydroxypyridine[ CsH4BrNO 174.00
0 174/176[2] 94 (-Br)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared
by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated solvent (CDCls
or DMSO-ds), with tetramethylsilane (TMS) used as an internal standard (0O ppm).

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with
an attenuated total reflectance (ATR) accessory. A small amount of the solid or liquid sample
was placed directly on the ATR crystal. Spectra were recorded in the range of 4000-600 cm~1,

Mass Spectrometry (MS)
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Low-resolution mass spectra were acquired using a mass spectrometer with an electron
ionization (EI) source. The samples were introduced directly or via a gas chromatograph. The
resulting mass spectra show the molecular ion peak and characteristic fragmentation patterns.

Workflow for Spectroscopic Analysis

The structural elucidation of novel pyridine derivatives follows a logical and systematic
workflow. The process begins with sample purification and preparation, followed by data
acquisition using various spectroscopic techniques. The interpretation of the combined data
allows for the unambiguous determination of the molecular structure.
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General workflow for spectroscopic analysis of organic compounds.

This guide serves as a practical reference for the spectroscopic characterization of 3-bromo-5-
ethoxypyridine and related compounds. The presented data and protocols are intended to
support the ongoing research and development efforts within the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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